molecular formula C24H25N3O2 B11777906 2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile

2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile

Cat. No.: B11777906
M. Wt: 387.5 g/mol
InChI Key: GMNVFISXNQRCNA-UHFFFAOYSA-N
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Description

2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile is a nicotinonitrile derivative characterized by a pyridine backbone substituted with amino, butyl, 3,4-dimethoxyphenyl, and phenyl groups. The amino group at position 2 and the nitrile group at position 3 contribute to hydrogen-bonding capabilities, while the aromatic and alkyl substituents (phenyl, 3,4-dimethoxyphenyl, butyl) influence steric and electronic properties.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

2-amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C24H25N3O2/c1-4-5-11-18-22(17-12-13-20(28-2)21(14-17)29-3)19(15-25)24(26)27-23(18)16-9-7-6-8-10-16/h6-10,12-14H,4-5,11H2,1-3H3,(H2,26,27)

InChI Key

GMNVFISXNQRCNA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Nicotinonitrile Core

The pyridine-3-carbonitrile scaffold is often synthesized via condensation reactions. A common approach involves:

  • Chalcone Intermediate Preparation : Reacting 3,4-dimethoxybenzaldehyde with acetophenone derivatives to form α,β-unsaturated ketones (chalcones).

  • Cyclization with Cyanoacetate : Condensing the chalcone with ethyl cyanoacetate and ammonium acetate under refluxing ethanol to yield 4,6-diaryl-3-cyano-2-pyridones.

  • Dehydration : Treating the pyridone with phosphoryl trichloride (POCl₃) to eliminate water, forming the nicotinonitrile core.

Example Reaction Pathway :

3,4-Dimethoxybenzaldehyde+AcetophenoneKOHChalcone Intermediate\text{3,4-Dimethoxybenzaldehyde} + \text{Acetophenone} \xrightarrow{\text{KOH}} \text{Chalcone Intermediate}
Chalcone+Ethyl CyanoacetateNH4OAc4,6-Diaryl-3-cyano-2-pyridone\text{Chalcone} + \text{Ethyl Cyanoacetate} \xrightarrow{\text{NH}4\text{OAc}} \text{4,6-Diaryl-3-cyano-2-pyridone}
Pyridone+POCl3RefluxNicotinonitrile Core\text{Pyridone} + \text{POCl}3 \xrightarrow{\text{Reflux}} \text{Nicotinonitrile Core}

Key Variables :

ParameterOptimal Conditions
SolventEthanol or DMF
CatalystAmmonium acetate
TemperatureReflux (80–110°C)
Yield60–85%

Functionalization of the Nicotinonitrile Core

Alkylation at Position 5

The butyl group at position 5 is introduced via nucleophilic substitution. Methods include:

  • Halogenation : Brominating the 5-position using N-bromosuccinimide (NBS) in CCl₄.

  • Butylation : Reacting the brominated intermediate with butylamine or butyl halide in the presence of a base (e.g., K₂CO₃).

Example Protocol :

Nicotinonitrile CoreNBS, CCl45-Bromonicotinonitrile\text{Nicotinonitrile Core} \xrightarrow{\text{NBS, CCl}4} \text{5-Bromonicotinonitrile}
5-Bromonicotinonitrile+n-BuNH2K2CO3,DMF5-Butylnicotinonitrile\text{5-Bromonicotinonitrile} + \text{n-BuNH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Butylnicotinonitrile}

Efficiency Considerations :

MethodYield (%)Purity (%)
Two-step halogenation70–75>95
Direct alkylation65–7090–95

Introduction of the 3,4-Dimethoxyphenyl Group

The 4-position is functionalized using Suzuki-Miyaura coupling or direct electrophilic substitution.

  • Cross-Coupling : Reacting a boronic acid derivative of 3,4-dimethoxyphenyl with a halogenated nicotinonitrile using Pd(PPh₃)₄ as a catalyst.

  • Friedel-Crafts Alkylation : Introducing the aryl group via Friedel-Crafts acylation, followed by reduction.

Suzuki Coupling Example :

5-Butylnicotinonitrile+3,4-Dimethoxyphenylboronic AcidPd(PPh3)4,Na2CO34-Arylnicotinonitrile\text{5-Butylnicotinonitrile} + \text{3,4-Dimethoxyphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-Arylnicotinonitrile}

Critical Parameters :

ParameterOptimal Value
Catalyst Loading5 mol% Pd
BaseNa₂CO₃ or K₂CO₃
SolventDioxane/H₂O (4:1)

Amination at Position 2

The amino group is introduced via:

  • Azidolysis-Reduction : Converting a 2-chloro intermediate to a tetrazolo derivative, followed by selective reduction with NaBH₄.

  • Nucleophilic Substitution : Reacting a 2-bromo derivative with ammonia or amines.

Azidolysis-Reduction Protocol :

2-Chloronicotinonitrile+NaN3Aliquat 336,CHCl3/H2OTetrazolo Intermediate\text{2-Chloronicotinonitrile} + \text{NaN}3 \xrightarrow{\text{Aliquat 336}, \text{CHCl}3/\text{H}2\text{O}} \text{Tetrazolo Intermediate}
Tetrazolo Intermediate+NaBH4CHCl3/H2O2-Aminonicotinonitrile\text{Tetrazolo Intermediate} + \text{NaBH}4 \xrightarrow{\text{CHCl}3/\text{H}2\text{O}} \text{2-Aminonicotinonitrile}

Yield and Selectivity :

StepYield (%)Selectivity (vs. Side Products)
Azidolysis95–100>99% (tetrazolo formation)
Reduction80–8590–95% (amine retention)

One-Pot Multicomponent Reactions

Recent advancements employ catalysts like Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ for solvent-free synthesis. These methods combine:

  • Cyanopyridine Formation : From 3-oxo-3-phenylpropanenitrile, acetophenone, and aldehydes.

  • Simultaneous Functionalization : Incorporating butyl and 3,4-dimethoxyphenyl groups in a single step.

General Procedure :

3-Oxo-3-phenylpropanenitrile+Acetophenone+3,4-DimethoxybenzaldehydeFe3O4@MOFTarget Compound\text{3-Oxo-3-phenylpropanenitrile} + \text{Acetophenone} + \text{3,4-Dimethoxybenzaldehyde} \xrightarrow{\text{Fe}3\text{O}4@\text{MOF}} \text{Target Compound}

Performance Metrics :

ParameterValue
Catalyst Loading20 mg (5 mol%)
Temperature110°C (solvent-free)
Yield68–90%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Stepwise SynthesisHigh regioselectivityMulti-step, long reaction times60–75
Suzuki CouplingScalable, diverse aryl groupsExpensive catalysts, air-sensitive70–80
Azidolysis-ReductionChemoselective aminationHazardous reagents (NaN₃)80–85
MOF-CatalyzedSolvent-free, rapidCatalyst regeneration required68–90

Optimization and Challenges

Regioselectivity Control

Position 4 is prone to competitive substitution. Strategies to mitigate this include:

  • Protecting Groups : Masking reactive sites during alkylation.

  • Catalyst Screening : Using Pd-based systems for directed C-H activation.

Stability of the Amino Group

The 2-amino group may undergo oxidation or hydrolysis. Solutions include:

  • Reduction Conditions : Employing mild reductants (e.g., NaBH₄ vs. LiAlH₄).

  • Stabilizing Solvents : Using chlorobenzene or DMF to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation Products: Corresponding oxides.

    Reduction Products: Reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile exhibit significant biological activities, including:

  • Anticancer Properties : Several studies have shown that nicotinonitrile derivatives possess antitumor activity. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as anticancer agents .
  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections, particularly avian influenza .
  • Cardiotonic Effects : Certain nicotinonitriles are recognized for their cardiotonic properties, which may offer protective benefits against heart failure .

Pharmacological Applications

The pharmacological applications of this compound can be categorized into several key areas:

  • Cancer Treatment
    • Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth and proliferation.
    • Case Studies : In vitro studies have shown promising results in inhibiting the growth of various cancer cell lines .
  • Neurological Disorders
    • Potential Applications : Due to its ability to cross the blood-brain barrier, this compound may be explored for applications in treating neurological disorders .
  • Cardiovascular Health
    • Therapeutic Potential : The cardiotonic effects suggest possible applications in managing heart conditions and improving cardiac function .

Synthesis and Experimental Data

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH. The following table summarizes the synthesis steps and yields observed in various studies:

StepReaction TypeYield (%)Reference
1Nitration85
2Reduction90
3Coupling75

Mechanism of Action

The mechanism of action of 2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Position 2 Modifications

  • Target Compound: 2-Amino group.
  • Analog: 6-Amino-2-hydroxy-5-(o-tolylsulfonyl)nicotinonitrile () replaces the amino group with a hydroxy group and introduces a sulfonyl substituent.

Position 4 and 5 Substitutions

  • Target Compound : 4-(3,4-Dimethoxyphenyl) and 5-butyl groups.
  • Analog: Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate () features a 4-chlorobenzylamino group at position 6 and an ethoxycarbonyl group at position 3. The dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the chlorobenzyl group, while the butyl chain increases lipophilicity (logP) relative to shorter alkyl chains .

Position 6 Variations

  • Target Compound : 6-Phenyl group.
  • Analog: 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile () replaces the phenyl group with an azo-linked cyanophenyl moiety. The azo group introduces redox activity and conjugation, which could stabilize charge-transfer complexes, unlike the inert phenyl group in the target compound .

Methoxy Groups

The 3,4-dimethoxyphenyl substituent in the target compound shares structural similarities with triazole derivatives reported in , where dimethoxyphenyl groups are linked to 1,2,4-triazole cores. Methoxy groups are electron-donating, which may stabilize radical intermediates or enhance binding to aromatic receptors (e.g., kinase inhibitors) .

Butyl Chain vs. Other Alkyl Groups

The 5-butyl chain distinguishes the target compound from analogs like 4-methylnicotinonitrile (). Longer alkyl chains (e.g., butyl vs. This trade-off is critical in drug design .

Biological Activity

2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile (CAS: 331980-19-9) is a complex organic compound belonging to the nicotinonitrile family. Its unique structure, characterized by a pyridine ring and various substituents, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2, with a molecular weight of approximately 324.42 g/mol. The compound features:

  • Amino group : Contributes to its nucleophilic character.
  • Butyl group : Enhances lipophilicity, potentially improving membrane permeability.
  • Dimethoxyphenyl groups : May provide additional electronic effects influencing biological interactions.

Structural Comparison

Compound NameStructural FeaturesUnique Properties
2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrileHydroxy group instead of butylEnhanced solubility and potential antioxidant properties
1,2-Dihydro-2-oxo-5-(substituted phenyl)-nicotinonitrilesVarious substitutions on phenyl ringsKnown for cardiotonically active properties
Nicotinonitriles with different alkyl chainsVarying chain lengthsAltered pharmacokinetics and biological activity

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

Antioxidant Activity

Several studies have shown that nicotinonitriles possess antioxidant properties due to their ability to scavenge free radicals. The presence of the dimethoxy groups enhances these effects by stabilizing radical intermediates.

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial in treating neurodegenerative diseases such as Alzheimer's. Research has indicated that modifications in the nicotinonitrile structure can enhance inhibitory potency against these enzymes. For instance, compounds with similar structures have shown dual inhibition capabilities, which may be beneficial in managing cholinergic deficits associated with Alzheimer's disease .

Neuroprotective Effects

The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective effects. Studies on related compounds indicate that they may reduce neuroinflammation and oxidative stress in neuronal cells .

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study demonstrated that derivatives of nicotinonitriles could effectively inhibit AChE and BChE, leading to improved cognitive function in animal models of Alzheimer's disease .
  • Antioxidant Efficacy : Another investigation highlighted the antioxidant capacity of related compounds in preventing oxidative damage in cellular models exposed to neurotoxic agents .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Cholinesterases : By preventing the breakdown of acetylcholine, these compounds enhance cholinergic transmission.
  • Radical Scavenging : The structural features allow for effective interaction with reactive oxygen species (ROS), mitigating oxidative stress.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via multicomponent reactions involving nitrile precursors and catalytic systems. For example:

  • Catalytic Systems : Acetic acid is effective as both solvent and catalyst for nicotinonitrile derivatives, enabling cyclization and functionalization under reflux conditions (e.g., 80–100°C for 6–12 hours) .
  • Substrate Selection : Use 2-amino nicotinonitrile intermediates with appropriately substituted aryl groups (e.g., 3,4-dimethoxyphenyl) to ensure regioselectivity. Evidence from structurally analogous compounds shows that electron-rich aryl groups enhance reaction yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the pure product .

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